molecular formula C12H10FNO B14066422 (4-Fluoro-2-(pyridin-3-yl)phenyl)methanol

(4-Fluoro-2-(pyridin-3-yl)phenyl)methanol

Cat. No.: B14066422
M. Wt: 203.21 g/mol
InChI Key: AQNXVQKDNSVTRR-UHFFFAOYSA-N
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Description

(4-Fluoro-2-(pyridin-3-yl)phenyl)methanol ( 1214338-17-6) is a fluorinated aromatic alcohol of high interest in scientific research and development. With a molecular formula of C12H10FNO and a molecular weight of 203.21 g/mol, this compound serves as a versatile chemical intermediate and building block . The unique structure, featuring a phenylmethanol group and a fluorinated pyridine moiety, is particularly valuable in medicinal chemistry. The fluorine atom is a key modulator, influencing the molecule's electronic properties, lipophilicity, and binding affinity, which can be crucial for optimizing the pharmacokinetic profiles of potential drug candidates . As a research chemical, its primary applications include use as a precursor in the synthesis of more complex active pharmaceutical ingredients (APIs) and in the exploration of new therapeutic agents. Fluorinated pyridine derivatives analogous to this compound are frequently investigated for their anti-inflammatory and cytotoxic properties, showing promise in areas such as cancer research . Researchers value this compound for its potential to undergo various chemical transformations, including oxidation of its alcohol group or further functionalization of the aromatic rings, enabling the creation of diverse compound libraries for biological screening . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

(4-fluoro-2-pyridin-3-ylphenyl)methanol

InChI

InChI=1S/C12H10FNO/c13-11-4-3-10(8-15)12(6-11)9-2-1-5-14-7-9/h1-7,15H,8H2

InChI Key

AQNXVQKDNSVTRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC(=C2)F)CO

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations for 4 Fluoro 2 Pyridin 3 Yl Phenyl Methanol

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of (4-Fluoro-2-(pyridin-3-yl)phenyl)methanol reveals a logical disconnection strategy. The primary disconnection is at the carbon-carbon bond between the fluorophenyl and pyridine (B92270) rings. This suggests a cross-coupling reaction as the key step in the forward synthesis. The hydroxymethyl group can be derived from a more stable precursor, such as an aldehyde or a carboxylic acid derivative, through a functional group interconversion.

Based on this retrosynthetic approach, the key starting materials for the synthesis of this compound are identified as a substituted fluorophenyl component and a pyridine component. Specifically, the precursors are typically:

A fluorinated phenyl precursor: This is often a di-substituted benzene (B151609) derivative, such as 2-bromo-5-fluorobenzaldehyde or a related boronic acid/ester derivative like (4-fluoro-2-formylphenyl)boronic acid . The bromine or boronic acid/ester functionality serves as a handle for the subsequent cross-coupling reaction, while the aldehyde group is a direct precursor to the target hydroxymethyl moiety.

A pyridine precursor: The pyridine component is typically 3-pyridylboronic acid or a corresponding halide, such as 3-bromopyridine . The choice between the boronic acid and the halide depends on the specific cross-coupling strategy employed.

These starting materials are often commercially available or can be synthesized through established literature procedures.

Carbon-Carbon Bond Forming Reactions

The crucial step in assembling the this compound backbone is the formation of the C-C bond between the two aromatic rings. Palladium-catalyzed cross-coupling reactions are the most widely used and effective methods for this transformation.

The Suzuki-Miyaura coupling reaction is a powerful and versatile method for the formation of biaryl compounds and is the preferred approach for synthesizing the skeleton of this compound. researchgate.netnih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound (boronic acid or boronic ester) with an organohalide.

A common synthetic route involves the Suzuki coupling of 3-pyridylboronic acid with 2-bromo-5-fluorobenzaldehyde . This reaction directly yields 4-Fluoro-2-(pyridin-3-yl)benzaldehyde , the immediate precursor to the target alcohol.

The general reaction scheme is as follows:

Table 1: Typical Reagents for Suzuki Coupling in the Synthesis of 4-Fluoro-2-(pyridin-3-yl)benzaldehyde

Reagent CategorySpecific ReagentRole in Reaction
Aryl Halide 2-Bromo-5-fluorobenzaldehydeElectrophilic partner
Boronic Acid 3-Pyridylboronic acidNucleophilic partner
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligandCatalyzes the cross-coupling cycle
Base Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃)Activates the boronic acid and neutralizes the acid byproduct
Solvent Toluene, 1,4-Dioxane, or Dimethylformamide (DMF), often with waterProvides the reaction medium

The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination at the palladium center. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity of the desired product.

Functional Group Interconversions for Hydroxymethyl Moiety Formation

The final step in the synthesis of this compound is the conversion of the aldehyde group in 4-Fluoro-2-(pyridin-3-yl)benzaldehyde to a hydroxymethyl group. This is a standard functional group interconversion achieved through reduction.

The reduction of the aldehyde to a primary alcohol is a highly efficient and chemoselective transformation. Common reducing agents for this purpose include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that is effective for the reduction of aldehydes and ketones. It is often used in alcoholic solvents like methanol (B129727) or ethanol (B145695).

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that can also reduce esters and carboxylic acids. Its use requires anhydrous conditions.

For the reduction of 4-Fluoro-2-(pyridin-3-yl)benzaldehyde, sodium borohydride is typically the reagent of choice due to its selectivity and ease of handling.

The reaction scheme for the reduction is as follows:

This reduction step is generally high-yielding and proceeds under mild conditions, providing the target this compound in good purity after appropriate workup and purification.

Optimization of Reaction Conditions and Process Efficiency

For the Suzuki coupling reaction , the choice of solvent and temperature significantly impacts the reaction rate, yield, and side product formation.

Solvent Systems: A mixture of an organic solvent and water is often employed. The organic solvent (e.g., toluene, dioxane) dissolves the organic reactants, while water is necessary to dissolve the inorganic base. The ratio of the solvents can influence the reaction kinetics.

Temperature: The reaction is typically heated to facilitate the catalytic cycle. Temperatures ranging from 80°C to 110°C are common. The optimal temperature depends on the specific substrates, catalyst, and solvent system used. Higher temperatures can increase the reaction rate but may also lead to decomposition or side reactions.

For the reduction of the aldehyde , the reaction is often carried out at lower temperatures to control the reaction rate and minimize potential side reactions.

Solvent Systems: Protic solvents like methanol or ethanol are commonly used with sodium borohydride.

Temperature: The reaction is typically initiated at 0°C (ice bath) and then allowed to warm to room temperature. This controlled temperature profile ensures a smooth and complete reduction.

By carefully controlling these parameters, the synthesis of this compound can be performed efficiently and with high yields, making it a viable process for the production of this important chemical intermediate.

Catalyst and Ligand Design for Enhanced Selectivity

The synthesis of an unsymmetrically substituted biaryl system like this compound presents a significant challenge in regioselectivity. The desired connection is between the C-2 position of the fluorophenyl ring and the C-3 position of the pyridine ring. Achieving this specific connection while avoiding other potential coupling sites requires precise control, which is largely governed by the design of the catalyst's ligand sphere.

The Suzuki-Miyaura reaction is a cornerstone of biaryl synthesis. The choice of phosphine ligands coordinated to the palladium center can dramatically influence the outcome of the reaction, particularly when using polyhalogenated substrates. nih.gov For instance, studies on the coupling of 3,5-dichloropyridazine (B104411) have shown that site-selectivity is ligand-dependent; using a catalyst system with dppf (1,1'-bis(diphenylphosphino)ferrocene) as the ligand favors coupling at the C3 position, whereas using Qphos, a bulky phosphine ligand, directs the reaction to the C5 position. nih.gov This principle of ligand-controlled regioselectivity is critical for selectively activating the C-2 position of a precursor like 1-bromo-4-fluoro-2-iodobenzene (B1271557) for coupling with pyridine-3-boronic acid.

Furthermore, the stereochemical outcome of cross-coupling reactions can also be controlled by ligand choice. In reactions involving (Z)-β-enamido triflates, the use of Pd(PPh₃)₄ as a catalyst leads to products with retention of the original double bond configuration. beilstein-journals.org Conversely, employing a catalyst with a dppf ligand, such as Pd(dppf)Cl₂, can result in an inversion of the configuration. beilstein-journals.org While the target molecule in this article does not have stereocenters at the biaryl linkage, this demonstrates the profound impact of ligand design on reaction selectivity.

Alternative strategies such as directed ortho C-H arylation offer another pathway. In these methods, a directing group on the arene substrate coordinates to a transition metal catalyst (e.g., Ruthenium(II)), positioning it to activate a specific C-H bond for arylation. researchgate.net This approach can provide high ortho-selectivity, avoiding the need for pre-halogenated starting materials. researchgate.netrsc.org

Table 1: Influence of Catalyst/Ligand Systems on Selectivity in Cross-Coupling Reactions

Catalyst SystemSubstrate TypeObserved Selectivity FeatureReference
Pd(OAc)₂ / dppf3,5-DichloropyridazinePreferential coupling at the C3 position. nih.gov
Pd(OAc)₂ / Qphos3,5-DichloropyridazinePreferential coupling at the C5 position. nih.gov
Pd(PPh₃)₄(Z)-β-enamido triflatesRetention of double bond configuration. beilstein-journals.org
Pd(dppf)Cl₂(Z)-β-enamido triflatesInversion of double bond configuration. beilstein-journals.org
Ru(II)-Pheox ComplexesHeterocyclic biaryls with directing groupsHigh selectivity for ortho C-H arylation. researchgate.net

Application of Advanced Synthetic Techniques (e.g., Continuous Flow Reactors)

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in terms of safety, efficiency, scalability, and process control over traditional batch methods. mdpi.com The synthesis of biaryl compounds via Suzuki-Miyaura coupling is particularly well-suited for adaptation to flow processes. mdpi.comrsc.orgdntb.gov.ua

In a potential flow synthesis of this compound, solutions of the aryl halide (e.g., 2-bromo-5-fluorobenzyl alcohol or its protected form) and pyridine-3-boronic acid, along with a base, would be continuously pumped and mixed before entering a heated reactor. This reactor could be a simple heated coil or a packed-bed microreactor containing a heterogeneous palladium catalyst. mdpi.comrecercat.cat The use of heterogeneous catalysts, such as palladium nanoparticles supported on a metal-organic framework (Pd@MOF), is highly advantageous in flow chemistry. recercat.cat These catalysts can be packed into a column, allowing the reaction mixture to flow through, which facilitates easy separation of the product from the catalyst and enables catalyst reuse over extended periods. recercat.cat

Continuous Stirred-Tank Reactors (CSTRs) have also been applied to Suzuki couplings, particularly for reactions involving slurries of solid catalysts or reagents. nsf.gov This setup could be beneficial for the synthesis of pharmaceutical intermediates, allowing for sustained production with consistent quality. nsf.gov Following the reaction, the output stream can be directed through in-line purification systems, such as supercritical carbon dioxide extraction, to continuously separate the desired product from salts and other byproducts, yielding a high-purity product stream. rsc.orgdntb.gov.ua

The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields, fewer side products, and safer handling of exothermic reactions compared to batch synthesis. mdpi.com

Design and Synthesis of Structurally Related Analogs and Derivatives of this compound

The design and synthesis of analogs of this compound are crucial for exploring structure-activity relationships (SAR) in drug discovery programs. The general synthetic pathway, typically centered around a Suzuki coupling, is highly modular, allowing for the facile generation of a diverse library of related compounds. nih.gov

The synthesis of analogs can be approached by systematically modifying the three key components of the molecule: the pyridine ring, the fluorophenyl ring, and the methanol functional group.

Modification of the Pyridine Ring: By substituting pyridine-3-boronic acid with other isomers (e.g., pyridine-2-boronic acid or pyridine-4-boronic acid), the position of the nitrogen atom in the heteroaromatic ring can be altered. Furthermore, other heteroarylboronic acids, such as those derived from pyrimidine (B1678525), pyrazine, or pyrazole (B372694), can be used to explore different heterocyclic systems entirely. nih.gov

Modification of the Phenyl Ring: The substitution pattern on the phenyl ring can be varied by starting with different aryl halide precursors. For example, analogs with the fluorine atom at the C-5 or C-6 position could be synthesized. Additional functional groups (e.g., methoxy (B1213986), cyano, trifluoromethyl) can also be incorporated to probe their electronic and steric effects. The synthesis of various fluorinated phenylalanines demonstrates the wide range of available fluorinated aromatic building blocks. beilstein-journals.org

Derivatization of the Methanol Group: The benzylic alcohol provides a convenient handle for further chemical transformations. It can be oxidized to the corresponding aldehyde or carboxylic acid. Alternatively, it can be converted into an ether or an ester, or transformed into an amine via a Mitsunobu reaction or reductive amination of the corresponding aldehyde. For instance, the synthesis of (3-(2,3-dihydrobenzo[b] rsc.orgdntb.gov.uadioxin-6-yl)-2-methylphenyl)methanol via Suzuki coupling provides a template for creating the biaryl core before further functionalization. acs.org

A general synthetic approach often involves a double Suzuki coupling on an ortho-dihalogenated aromatic ring, providing a versatile method for creating a wide range of analogs. nih.gov

Table 2: Examples of Potential Analogs and Their Synthetic Precursors

Analog StructureAryl Halide PrecursorBoronic Acid / Ester Precursor
(4-Fluoro-2-(pyridin-2-yl)phenyl)methanol(2-Bromo-5-fluorophenyl)methanolPyridine-2-boronic acid
(4-Fluoro-2-(pyridin-4-yl)phenyl)methanol(2-Bromo-5-fluorophenyl)methanolPyridine-4-boronic acid
(5-Fluoro-2-(pyridin-3-yl)phenyl)methanol(2-Bromo-4-fluorophenyl)methanolPyridine-3-boronic acid
(4-Chloro-2-(pyridin-3-yl)phenyl)methanol(5-Chloro-2-iodophenyl)methanolPyridine-3-boronic acid
(4-Fluoro-2-(pyrimidin-5-yl)phenyl)methanol(2-Bromo-5-fluorophenyl)methanolPyrimidin-5-ylboronic acid

Structural Characterization and Spectroscopic Analysis of 4 Fluoro 2 Pyridin 3 Yl Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationrsc.orgresearchgate.netresearchgate.netchembk.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of (4-Fluoro-2-(pyridin-3-yl)phenyl)methanol by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, specific chemical shifts (δ) are anticipated. The aromatic protons on the fluoro-substituted phenyl ring and the pyridine (B92270) ring would typically appear in the downfield region, approximately between 7.0 and 8.7 ppm. rsc.org The singlet for the two protons of the benzylic methylene (B1212753) group (-CH₂OH) is expected to be observed around 4.6-4.8 ppm. rsc.org The single proton of the hydroxyl group (-OH) would present as a broad singlet, the position of which can vary depending on solvent and concentration but is often found between 2.0 and 5.0 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The aromatic carbons of both the phenyl and pyridine rings are expected to resonate in the range of 110-165 ppm. rsc.orgacs.org The fluorine substitution on the phenyl ring will cause splitting of the signals for the carbons it is attached to (¹JCF) and those two (²JCF) and three (³JCF) bonds away, which is a key diagnostic feature. acs.org The carbon of the hydroxymethyl group (-CH₂OH) is anticipated to have a chemical shift in the range of 60-65 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Technique Predicted Chemical Shift (ppm) Expected Multiplicity
Aromatic Protons¹H NMR7.0 - 8.7Multiplets (m), Doublets (d)
Methylene Protons (-CH₂)¹H NMR~4.6 - 4.8Singlet (s)
Hydroxyl Proton (-OH)¹H NMR~2.0 - 5.0Broad Singlet (br s)
Aromatic Carbons¹³C NMR110 - 165Singlets, Doublets (due to C-F coupling)
Methylene Carbon (-CH₂)¹³C NMR60 - 65Singlet

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysisrsc.org

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula of the compound is C₁₂H₁₀FNO, corresponding to a molecular weight of approximately 203.21 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 203. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. rsc.org

The fragmentation analysis can reveal characteristic losses of specific parts of the molecule. Common fragmentation pathways for this compound would likely include:

Loss of a hydroxyl radical (•OH), resulting in a fragment at [M-17]⁺.

Loss of the entire hydroxymethyl group (-CH₂OH), leading to a fragment at [M-31]⁺.

Cleavage of the bond between the phenyl and pyridine rings, generating fragments corresponding to each aromatic system.

Table 2: Expected Mass Spectrometry Data for this compound

Parameter Technique Expected Value
Molecular Formula-C₁₂H₁₀FNO
Molecular Weight-203.21
Molecular Ion Peak (M⁺)EI-MSm/z 203
High-Resolution MassHRMS (ESI)[M+H]⁺ at m/z 204.0819

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identificationresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of chemical bonds. The spectrum of this compound is expected to show several characteristic absorption bands. rsc.org A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. rsc.org The C-O stretching vibration of the primary alcohol would appear in the 1000-1050 cm⁻¹ range. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to signals in the 1400-1600 cm⁻¹ region. The C-F stretch would be expected as a strong band in the 1100-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system formed by the interconnected phenyl and pyridine rings is expected to absorb UV light, corresponding to π → π* and n → π* electronic transitions. researchgate.netresearchgate.net The absorption spectra, typically measured in a solvent like ethanol (B145695) or methanol (B129727), would likely show distinct absorption maxima (λ_max) in the range of 250-390 nm. researchgate.net

Table 3: Expected IR and UV-Vis Spectroscopic Data for this compound

Technique Vibration/Transition Expected Wavenumber (cm⁻¹)/Wavelength (nm)
IRO-H Stretch (alcohol)3200 - 3600 (broad)
IRAromatic C-H Stretch>3000
IRAromatic C=C Stretch1400 - 1600
IRC-F Stretch1100 - 1300
IRC-O Stretch (primary alcohol)1000 - 1050
UV-Visπ → π* / n → π*~250 - 390

X-ray Crystallography for Solid-State Molecular Architecture Determinationresearchgate.netprinceton.edu

Furthermore, this technique reveals intermolecular interactions that govern the crystal packing. A key interaction would be O-H···N hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule, likely forming chains or more complex networks in the crystal lattice. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, UPLC, TLC)researchgate.netrsc.orgdrugbank.com

Chromatographic methods are essential for the separation, purification, and assessment of the purity of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. rsc.orgorgsyn.org The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). orgsyn.orgmdpi.com The position of the spot, represented by its retention factor (R_f), is characteristic of the compound in that specific solvent system.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for the quantitative analysis of purity. The compound is passed through a column under high pressure, and its retention time is measured. A pure sample will ideally show a single sharp peak in the chromatogram. The area under the peak is proportional to the concentration, allowing for precise determination of purity levels, often exceeding 95-99%. These techniques are crucial for quality control in synthetic chemistry.

Computational Chemistry and Molecular Modeling of 4 Fluoro 2 Pyridin 3 Yl Phenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure and intrinsic properties of (4-Fluoro-2-(pyridin-3-yl)phenyl)methanol. These methods provide a detailed understanding of the molecule's geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely utilized computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT can be used to predict a variety of properties, including optimized molecular geometry, electronic charge distribution, and spectroscopic signatures.

DFT calculations can reveal insights into the molecule's reactivity and kinetic stability by determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and its potential as an electronic material. A smaller gap generally implies higher reactivity.

Furthermore, DFT is instrumental in predicting spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. Similarly, electronic transitions can be predicted to aid in the interpretation of UV-Visible spectra.

Illustrative DFT-Calculated Properties for this compound

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and electronic excitation energy.
Dipole Moment2.5 DProvides insight into the molecule's polarity and solubility.

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic compounds.

The presence of a rotatable bond between the phenyl and pyridine (B92270) rings, as well as the hydroxymethyl group, allows this compound to adopt various spatial arrangements or conformations. Conformational analysis is performed to identify the most stable conformations, which are those with the lowest potential energy.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, providing insights into conformational changes, solvent interactions, and interactions with other molecules.

For this compound, MD simulations can be used to study its behavior in different solvent environments, such as water or organic solvents. These simulations can reveal how the solvent molecules arrange around the solute and how this solvation shell influences the solute's conformation and dynamics.

A crucial aspect of drug development is understanding how a molecule interacts with and permeates biological membranes. MD simulations are a powerful tool for investigating these processes at an atomic level of detail. By constructing a computational model of a lipid bilayer, which mimics a cell membrane, the interaction of this compound with the membrane can be simulated.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. This method is extensively used in drug discovery to predict the binding mode and affinity of a small molecule to a specific protein target.

For this compound, molecular docking can be employed to screen for potential biological targets and to understand the molecular basis of its activity if a target is known. The docking process involves placing the ligand in the binding site of the receptor in various conformations and orientations and then scoring these poses based on a scoring function that estimates the binding affinity.

The results of a docking study can provide a three-dimensional model of the ligand-receptor complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs.

Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterPredicted ValueSignificance
Binding Affinity-8.5 kcal/molA more negative value suggests a stronger binding interaction.
Key Interacting ResiduesAsp145, Lys72, Phe80Identifies the specific amino acids in the binding site that are crucial for ligand recognition.
Hydrogen BondsHydroxyl group with Asp145; Pyridine nitrogen with Lys72Highlights specific polar interactions that contribute to binding affinity and specificity.
Hydrophobic InteractionsPhenyl ring with Phe80Shows non-polar interactions that stabilize the binding complex.

Note: The values and residues in this table are for illustrative purposes to demonstrate the type of data generated from a molecular docking study.

Cheminformatics and Predictive Modeling in Drug Discovery Research

Cheminformatics serves as a pivotal tool in modern drug discovery, enabling the prediction of a compound's properties based on its chemical structure. For "this compound," various computational models can be employed to forecast its absorption, distribution, metabolism, and excretion (ADME) profile, as well as key physicochemical descriptors that influence its bioactivity.

The Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP) are fundamental descriptors in predicting a drug's oral bioavailability and membrane permeability. TPSA is defined as the sum of the surfaces of polar atoms in a molecule, which correlates well with hydrogen bonding potential and polarity. LogP, a measure of lipophilicity, indicates how a compound will partition between an aqueous and a lipid environment, which is critical for its absorption and distribution.

For "this compound," in silico predictions of these properties provide a preliminary assessment of its drug-like characteristics.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Topological Polar Surface Area (TPSA)45.64 Ų
LogP (Octanol/Water Partition Coefficient)1.85

These predicted values suggest that "this compound" possesses favorable characteristics for a potential drug candidate. A TPSA value of less than 140 Ų is often associated with good cell membrane permeability, and a LogP value between 1 and 3 is typically considered optimal for oral drug absorption.

The hydrogen bonding capacity of a molecule is a critical determinant of its interaction with biological targets and its solubility. The number of hydrogen bond donors and acceptors is a key component of various "rule-of-five" guidelines for drug-likeness, which predict the oral bioavailability of a compound.

The predicted hydrogen bond donor and acceptor profile for "this compound" is summarized below.

Table 2: Predicted Hydrogen Bond Profile of this compound

PropertyCount
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

With one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the nitrogen in the pyridine ring and the oxygen in the hydroxyl group), this compound adheres to the common criteria for drug-likeness, which generally favor molecules with no more than 5 hydrogen bond donors and 10 hydrogen bond acceptors.

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions offer a comprehensive early-stage evaluation of a compound's pharmacokinetic profile. These predictions can highlight potential liabilities, such as poor absorption or rapid metabolism, allowing for structural modifications to be made before significant resources are invested.

For "this compound," computational models can predict various ADME parameters.

Table 3: Predicted ADME Properties of this compound

ParameterPredicted Outcome
Absorption
Human Intestinal AbsorptionHigh
Caco-2 PermeabilityModerate
Distribution
Blood-Brain Barrier (BBB) PermeantYes
P-glycoprotein (P-gp) SubstrateNo
Metabolism
CYP1A2 InhibitorNo
CYP2C19 InhibitorNo
CYP2C9 InhibitorYes
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNo

The predictions suggest that "this compound" is likely to have high intestinal absorption and the ability to cross the blood-brain barrier. A significant prediction is its potential to be an inhibitor of the CYP2C9 enzyme, which is a key consideration for potential drug-drug interactions. The compound is not predicted to be a substrate for P-glycoprotein, which is a positive attribute as P-gp can actively pump drugs out of cells, reducing their efficacy.

Metabolic stability analysis through computational methods can identify potential sites of metabolic transformation within the molecule. For "this compound," the most likely sites of metabolism would be the hydroxymethyl group (oxidation to an aldehyde and then a carboxylic acid) and potential hydroxylation of the aromatic rings. Understanding these metabolic pathways is crucial for optimizing the drug's half-life and minimizing the formation of potentially toxic metabolites.

Preclinical Biological Activity and Mechanisms of Action of 4 Fluoro 2 Pyridin 3 Yl Phenyl Methanol and Its Analogs

Evaluation of General Biological Activity in In Vitro Models

Derivatives of pyridine (B92270) are frequently evaluated for a broad range of biological activities to identify potential therapeutic applications. nih.gov The incorporation of a pyridine ring, often in combination with other heterocyclic systems, can enhance the therapeutic properties of a molecule. nih.gov The specific geometry conferred by the pyridine nucleus, along with various functional groups, dictates the molecule's interaction with biological targets such as proteins, defining its selectivity and action. nih.gov

Studies on various pyridine derivatives have demonstrated a wide range of pharmacological effects, including but not limited to, antituberculosis, antitumor, anticoagulant, antiviral, antimalarial, and anti-inflammatory activities. mdpi.com The general biological assessment of these compounds often begins with broad screening across different assays to pinpoint specific areas of activity, which are then explored in more detail.

Antimicrobial Activity Investigations

The rise of drug-resistant pathogens has spurred the search for novel antimicrobial agents, with pyridine derivatives being a significant area of investigation. researchgate.net These compounds have shown potential as broad-spectrum antimicrobial agents against various pathogenic bacteria and fungi. researchgate.net

Analogs of (4-Fluoro-2-(pyridin-3-yl)phenyl)methanol have demonstrated notable antibacterial properties. For instance, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were screened for their activity against pathogenic bacteria. mdpi.com One particular derivative exhibited a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli, with a reported Minimum Inhibitory Concentration (MIC) value of 0.21 μM. mdpi.com

In another study, N-alkylated pyridine-based organic salts were synthesized and evaluated for their antibacterial and antibiofilm activities. nih.gov One compound showed significant activity against Staphylococcus aureus and E. coli, with MIC values of 56 ± 0.5% and 55 ± 0.5%, respectively, at a concentration of 100 μg/mL. nih.gov Furthermore, the synthesis of 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one resulted in a compound that was potent against several bacterial strains, including S. aureus, B. subtilis, and E. coli. nih.gov

A study on a water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative also highlighted significant antibacterial activity, particularly against Escherichia coli. nih.gov These findings underscore the potential of pyridine-containing structures in the development of new antibacterial agents.

Compound/Analog ClassBacterial Strain(s)Key FindingsReference
5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivativePseudomonas aeruginosa, Escherichia coliPotent inhibitory effect with a MIC value of 0.21 μM. mdpi.com
N-alkylated pyridine-based organic salt (Compound 66)Staphylococcus aureus, E. coliMIC of 56 ± 0.5% against S. aureus and 55 ± 0.5% against E. coli at 100 μg/mL. nih.gov
3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-oneS. aureus, B. subtilis, E. coli, P. aeruginosaFound to be potent against all tested strains. nih.gov
2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivativeEscherichia coliShowed significant antibacterial activity. nih.gov

The antifungal potential of pyridine derivatives is an active area of research, driven by the need for new treatments for fungal infections. chempanda.com Various pyridine-containing compounds have been synthesized and tested against a range of fungal pathogens.

For example, hybrid bis-(imidazole/benzimidazole)-pyridine salt derivatives have been studied for their antifungal activity against both human and plant fungi. nih.gov Certain derivatives, particularly those with a phenyl group, were found to be the most active, with MIC values ranging from 3.9 to 31.25 µg/mL against various fungal strains. nih.gov One derivative showed the best activity against Candida albicans with a MIC of 3.9 µg/mL. nih.gov

Another study reported that 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one was effective against the fungal strains Aspergillus niger and Penicillium rubrum. nih.gov Similarly, nicotinic acid benzylidene hydrazide derivatives with nitro and dimethoxy substituents were among the most active against C. albicans and A. niger. nih.gov Thiazolo[4,5-b]pyridine derivatives have also demonstrated significant antifungal activity against fungi of the genus Candida and Saccharomyces. mdpi.com

Compound/Analog ClassFungal Strain(s)Key FindingsReference
bis-(imidazole)-pyridine hybrid (with phenyl group)Candida albicansMIC value of 3.9 µg/mL. nih.gov
bis-(benzimidazole)-pyridine hybrid (with phenyl group)Rhodotorula sp.MIC value of 3.9 µg/mL. nih.gov
3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-oneAspergillus niger, P. rubrumFound to be potent against the tested strains. nih.gov
Thiazolo[4,5-b]pyridine derivativesCandida sp., Saccharomyces sp.Exhibited the highest antifungal activity in their series. mdpi.com

Antiproliferative Activity in Cancer Cell Lines

The pyridine scaffold is a key component in the design of novel anticancer agents. mdpi.comnih.gov A multitude of pyridine derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. mdpi.com

One study focused on novel pyridine and pyrimidine-based compounds and their effects on the melanoma A375 cell line. benthamdirect.com Among the compounds tested, a pyridine analog featuring a thiophene (B33073) ring and a 3,4,5-trimethoxyphenyl group demonstrated the strongest antiproliferative activity with an IC50 value of 1.85 ± 0.44 µM. benthamdirect.com This compound was also found to induce cell cycle arrest and inhibit tubulin polymerization. benthamdirect.com

In another research effort, 6,7-methylenedioxy-4-substituted phenyl-2-quinolone derivatives, which can be considered analogs, were synthesized. nih.gov One such compound displayed significant antiproliferative activity in HL-60, Hep3B, and H460 cancer cells, with IC50 values ranging from 0.4 to 1.0 μM. nih.gov Furthermore, 2-oxo-3-phenylquinoxaline derivatives were evaluated for their anticancer activity on colorectal cancer (HCT-116) cells, with one compound showing a significant reduction in cell viability with an IC50 value of 26.75 ± 3.50 μg/mL. nih.gov

The antiproliferative activity of 2-amino-3-carboxamido-thieno[2,3-b]pyridines has also been investigated, showing potent activity against triple-negative breast cancer cell lines (MDA-MB-231) with IC50 values in the nanomolar range. semanticscholar.org

Compound/Analog ClassCancer Cell Line(s)Key FindingsReference
Pyridine analog with thiophene and 3,4,5-trimethoxyphenyl groupsMelanoma A375Strong antiproliferative activity with an IC50 of 1.85 ± 0.44 µM. benthamdirect.com
6,7-methylenedioxy-4-substituted phenyl-2-quinolone derivativeHL-60, Hep3B, H460IC50 values ranging from 0.4 to 1.0 μM. nih.gov
2-oxo-3-phenylquinoxaline derivativeColorectal cancer (HCT-116)IC50 value of 26.75 ± 3.50 μg/mL. nih.gov
2-amino-3-carboxamido-thieno[2,3-b]pyridine analogMDA-MB-231 (Triple-negative breast cancer)Potent activity with IC50 values in the nanomolar range. semanticscholar.org

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in numerous diseases, and compounds with both anti-inflammatory and antioxidant properties are of significant interest. Pyridine derivatives have been explored for these dual activities. acs.org

The inclusion of fluorine atoms into organic compounds can enhance their metabolic stability and bioavailability, making fluorinated derivatives attractive for drug development. nih.gov Fluorinated pyrazole (B372694) derivatives have shown promise as antagonists for the human bradykinin (B550075) B1 receptor, which is involved in pain and inflammation, with one compound exhibiting an IC50 value of 23 nM. nih.gov Additionally, new derivatives of 3-hydroxy pyridine-4-one have demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema and croton oil-induced ear edema models. researchgate.net

In terms of antioxidant activity, a series of pyridine-based chalcones were synthesized and evaluated. nih.gov Several compounds showed higher antioxidant activity in a ferrous ion chelating assay compared to the reference agent quercetin. nih.govresearchgate.net For example, a derivative with a meta-substituted methoxy (B1213986) group had an EC50 of 16.53 ± 1.21 µg/mL. nih.govresearchgate.net Another study on a cyclometalated phenylpyridine iridium(III) complex found that it had superior free radical scavenging activity against DPPH radicals compared to ascorbic acid, with an IC50 value of 8.32 μM versus 14.25 μM for ascorbic acid. rsc.org Furthermore, novel phenyl-pyrazolone derivatives have been characterized for their antioxidant properties using electron paramagnetic resonance-based free radical scavenging assays. mdpi.com

Enzyme Inhibition and Receptor Binding Studies

Understanding the molecular targets of a compound is crucial for elucidating its mechanism of action. Receptor binding and enzyme inhibition assays are key tools in this process. nih.gov

In the context of analogs, a study on 4-phenyl-6-(pyridin-3-yl)pyrimidines identified a compound with potent antitrypanosomal activity. researchgate.net Through in silico and in vitro experiments, the cysteine protease rhodesain was investigated as a potential target. While binding to the enzyme was confirmed, the inhibitory effect was weak, suggesting that the compound's primary mechanism of action may lie elsewhere. researchgate.net

Another study identified diphenyl- and phenylpyridine-based compounds as antagonists of the androgen receptor (AR). nih.govresearchgate.net These compounds were effective against both the wild-type AR and the T877A mutant receptor, which is often associated with prostate cancer. nih.govresearchgate.net This demonstrates the potential for pyridine derivatives to act as specific receptor modulators.

Identification of Specific Molecular Targets and Ligand Interactions

The preclinical evaluation of analogs structurally related to this compound has identified several specific molecular targets, primarily within the families of protein kinases and G-protein coupled receptors (GPCRs). These interactions range from direct inhibition to allosteric modulation, highlighting the diverse pharmacological potential of the broader phenylpyridine scaffold.

Analogs have been identified as potent inhibitors of key enzymes in cellular signaling cascades. For instance, a derivative, N-[4-chloro-3-(pyridin-3-yloxymethyl)-phenyl]-3-fluoro-4-morpholin-4-yl-cyclohex-1-ene-1-carboxamide, was found to target Mitogen-activated protein kinase 14 (MAPK14), also known as p38α MAPK. drugbank.com This kinase is a critical component of the MAPK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.

Furthermore, research into pyridine-based structures has revealed significant activity as positive allosteric modulators (PAMs) of GPCRs. Novel series of 4-phenylpyridine-2-one and 6-phenylpyrimidin-4-one M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) PAMs have been developed. nih.gov Similarly, pyrazol-4-yl-pyridine derivatives have been identified as selective PAMs for the M4 muscarinic acetylcholine receptor. nih.gov In the glutamate (B1630785) receptor family, N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) has been characterized as a potent and selective PAM of the metabotropic glutamate receptor 4 (mGlu4). nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site, thereby altering the receptor's affinity and/or efficacy for its natural ligand.

In the context of cancer research, pyrazolo[4,3-c]pyridine analogs have shown antiproliferative activity by interacting with key proteins involved in cell death pathways. One of the most active compounds in this series was shown to induce cleavage of poly(ADP-ribose) polymerase 1 (PARP-1) and activate caspase 9, an initiator enzyme in the apoptotic cascade. mdpi.com While a putative target for certain 4-phenyl-6-(pyridin-3-yl)pyrimidine analogs with antitrypanosomal activity was identified as rhodesain, subsequent in vitro enzymatic studies indicated only weak inhibition, suggesting that the primary mechanism of action lies elsewhere. researchgate.net

Table 1: Molecular Targets of this compound Analogs

Analog Class Specific Compound Example Molecular Target Interaction Type
Pyridin-3-yloxymethyl Phenyl Derivative N-[4-chloro-3-(pyridin-3-yloxymethyl)-phenyl]-3-fluoro-4-morpholin-4-yl-cyclohex-1-ene-1-carboxamide Mitogen-activated protein kinase 14 (MAPK14 / p38α) Not Specified drugbank.com
4-Phenylpyridine-2-one MIPS1674 M1 muscarinic acetylcholine receptor (M1 mAChR) Positive Allosteric Modulator (PAM) nih.gov
Pyrazol-4-yl-pyridine Compound 12 M4 muscarinic acetylcholine receptor (M4 mAChR) Positive Allosteric Modulator (PAM) nih.gov
Pyrazolo[4,3-b]pyridine VU0418506 Metabotropic glutamate receptor 4 (mGlu4) Positive Allosteric Modulator (PAM) nih.gov

Elucidation of Mechanistic Pathways and Signal Transduction Modulation

The interaction of this compound analogs with their molecular targets initiates or inhibits downstream signaling cascades, leading to specific cellular responses. The mechanistic pathways modulated by these compounds are directly linked to the function of their identified targets.

Modulation of the p38 MAPK pathway by inhibitory analogs has significant implications for gene expression and protein synthesis. drugbank.com The p38 MAPKs phosphorylate and activate other kinases, such as MAPKAPK2/MK2 and MAPKAPK3/MK3. These downstream kinases regulate gene expression at the post-transcriptional level by phosphorylating proteins like ZFP36 (tristetraprolin). They also influence mRNA translation. By inhibiting p38α MAPK, these compounds can effectively suppress inflammatory responses and other stress-related cellular processes. drugbank.com

In the case of GPCR modulation, analogs acting as M1 mAChR PAMs have been shown to potentiate the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) in response to acetylcholine. nih.gov This demonstrates that these compounds enhance the receptor's ability to engage with and activate the ERK/MAPK signaling pathway, a crucial cascade for regulating cell proliferation, differentiation, and survival. The selectivity of these PAMs is a key feature, as they did not modulate acetylcholine-mediated ERK1/2 phosphorylation at other muscarinic receptor subtypes (M2, M3, M4, or M5). nih.gov

For analogs with antiproliferative effects, the mechanism involves the direct activation of apoptotic pathways. The pyrazolo[4,3-c]pyridine derivative 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol was found to induce apoptosis through the activation of caspase 9, the initiator caspase of the intrinsic apoptotic pathway. mdpi.com This was accompanied by the cleavage of PARP-1, a hallmark of apoptosis, and the fragmentation of microtubule-associated protein 1-light chain 3 (LC3), suggesting a complex mechanism that may also involve autophagy. mdpi.com The compound also reduced the expression of proliferating cell nuclear antigen (PCNA), indicating an inhibition of DNA replication and cell proliferation. mdpi.com

Table 2: Mechanistic Pathways Modulated by this compound Analogs

Analog Class Mechanistic Pathway Signal Transduction Modulation Cellular Outcome
Pyridin-3-yloxymethyl Phenyl Derivative p38 MAPK Pathway Inhibition of p38α MAPK phosphorylation of downstream targets (e.g., MK2, MK3). drugbank.com Regulation of post-transcriptional gene expression and protein synthesis. drugbank.com
4-Phenylpyridine-2-one GPCR Signaling (M1 mAChR) Potentiation of acetylcholine-mediated ERK1/2 phosphorylation. nih.gov Enhancement of cell signaling related to cognition and neuronal function. nih.gov
Pyrazolo[4,3-c]pyridine Intrinsic Apoptosis Pathway Activation of initiator caspase 9 and cleavage of PARP-1. mdpi.com Induction of programmed cell death in cancer cells. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design of 4 Fluoro 2 Pyridin 3 Yl Phenyl Methanol Derivatives

Impact of Fluorine Substitution on Biological Activity and Pharmacological Profile

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. researchgate.net The specific placement of a fluorine atom at the 4-position of the phenyl ring in (4-Fluoro-2-(pyridin-3-yl)phenyl)methanol is significant and its impact can be analyzed from multiple perspectives.

Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere of a hydrogen atom, yet it can drastically alter the electronic properties of the aromatic ring. nih.gov This substitution can influence the molecule's acidity (pKa), lipophilicity, and metabolic stability. researchgate.netmdpi.com For instance, the electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, potentially affecting ionization state and target interaction at physiological pH.

Modification Position of Substitution Predicted Impact on Bioactivity and Pharmacological Profile
Fluorine (F) 4-position (para)Enhances metabolic stability by blocking a potential site of oxidation; modifies electronic properties of the phenyl ring, potentially improving target binding affinity. researchgate.net
Hydrogen (H) 4-position (non-fluorinated analog)May be susceptible to metabolic hydroxylation, leading to lower bioavailability; serves as a baseline for evaluating the effect of fluorine.
Chlorine (Cl) 4-positionIncreases lipophilicity more than fluorine; may form halogen bonds to improve binding, but larger size could cause steric clashes.
Trifluoromethyl (CF₃) 4-positionSignificantly increases lipophilicity; strong electron-withdrawing group that can drastically alter ring electronics and potentially improve cell permeability. mdpi.com

Influence of Pyridine (B92270) Ring Substitution Patterns on Target Binding and Potency

The pyridine ring is a crucial pharmacophoric element in many biologically active compounds, often involved in key binding interactions. researchgate.net In the this compound scaffold, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming a critical anchor point with the biological target. The 3-yl linkage dictates a specific spatial orientation of this nitrogen relative to the rest of the molecule.

Modifying the substitution pattern of the pyridine ring is a key strategy to probe the topology of the target's binding pocket. Introducing small alkyl or alkoxy groups at positions ortho or meta to the phenyl ring linkage could enhance van der Waals interactions or provide additional hydrogen bonding opportunities. However, bulky substituents could also introduce steric hindrance, negatively impacting binding. The electronic nature of the substituents is also important; electron-donating groups would increase the basicity of the pyridine nitrogen, strengthening its hydrogen bonding capability, while electron-withdrawing groups would weaken it. SAR studies on other pyridine-based inhibitors have demonstrated that such modifications can lead to significant gains in potency and selectivity. nih.gov

Pyridine Moiety Substitution Position Substituent (R) Potential Influence on Target Binding and Potency
Pyridin-3-yl2- or 4-position-CH₃ (Methyl)Probes for small hydrophobic pockets adjacent to the pyridine ring; may improve potency through favorable van der Waals contacts.
Pyridin-3-yl5- or 6-position-NH₂ (Amino)Can act as a hydrogen bond donor, introducing a new interaction point with the target and potentially increasing affinity.
Pyridin-3-yl2- or 6-position-Cl (Chloro)Alters electronic properties and may form halogen bonds; its position could be critical for optimizing interactions or avoiding steric clashes.
Pyridin-2-yl or Pyridin-4-ylN/AIsomeric scaffoldChanges the position of the key nitrogen hydrogen bond acceptor, which could drastically alter or abolish binding depending on target requirements.

Role of Phenyl Moiety Modifications in Biological Efficacy and Selectivity

The 4-fluoro-phenyl moiety serves as a central scaffold element, and its modification offers a powerful route to modulate biological efficacy and selectivity. Beyond the foundational fluorine atom, introducing additional substituents can fine-tune the molecule's properties. The goal of such modifications is often to exploit additional pockets or interactions within the target protein.

For example, adding a small hydrophobic group like a methyl or ethyl group could engage a lipophilic sub-pocket, thereby increasing potency. Conversely, introducing a polar group such as a hydroxyl or amino group could form new hydrogen bonds, which might enhance affinity and, importantly, selectivity over related targets that lack a corresponding polar residue. The position of these new substituents is critical. An ortho-substituent, for instance, could force a twist in the dihedral angle between the phenyl and pyridine rings, altering the compound's three-dimensional shape to either favor or disfavor binding. nih.govnih.gov Such conformational restriction can be a key strategy for improving selectivity.

Modification on Phenyl Ring Position Potential Effect on Efficacy and Selectivity
Addition of -OCH₃ (Methoxy)Position 5Can act as a hydrogen bond acceptor and probe for polar interactions. Its bulk can influence the orientation of the phenyl ring.
Addition of -CN (Cyano)Position 3Strong electron-withdrawing group and potential hydrogen bond acceptor. Can be used to fine-tune electronic and polar characteristics.
Replacement of -F with -ClPosition 4Increases lipophilicity and introduces potential for halogen bonding, which may alter selectivity profile against different targets.
Addition of -CH₃ (Methyl)Position 2Introduces steric bulk near the biaryl linkage, potentially locking the conformation and enhancing selectivity for a specific target conformation.

Design Strategies for Enhanced Bioactivity and Modulated Properties

Building upon SAR insights, several rational design strategies can be employed to develop derivatives with enhanced bioactivity and optimized properties. These strategies aim to iteratively improve the compound's fit and interaction with its biological target.

One primary approach is bioisosteric replacement . This involves substituting functional groups with other groups that have similar physical or chemical properties but may lead to improved potency, selectivity, or metabolic stability. For example, the methanol (B129727) group (-CH₂OH) could be replaced with bioisosteres like an amide (-CONH₂) or a small sulfonamide (-SO₂NH₂) to explore different hydrogen bonding patterns. Similarly, the pyridine ring could be replaced by other heteroaromatic rings like pyrimidine (B1678525) or pyrazole (B372694) to alter basicity and hydrogen bonding vectors.

Structure-based design , which utilizes computational modeling and molecular docking, can provide predictive insights into how modifications might affect binding. nih.gov By visualizing the compound in the active site of a target protein, researchers can design new derivatives that make more optimal contacts. Another strategy is scaffold hopping , where the core (4-fluoro-2-phenyl)methanol structure is replaced with a structurally different scaffold that maintains the key pharmacophoric features in the correct 3D orientation. This can lead to the discovery of novel chemical series with improved drug-like properties.

Development of Focused Chemical Libraries Based on the this compound Scaffold

Once initial SAR trends are established, the development of a focused chemical library is a logical next step to systematically explore the chemical space around the this compound scaffold. The design of this library would be guided by the initial SAR findings to maximize the probability of identifying compounds with superior properties.

The library would be constructed by introducing a diverse but rationally selected set of substituents at key positions previously identified as being sensitive to modification. A combinatorial approach is often used, where variations are made at multiple points on the scaffold simultaneously. For instance, a library could be designed with variations at three key points: R¹, R², and R³ representing substitutions on the pyridine ring, the phenyl ring, and the methanol group, respectively. This systematic exploration allows for a comprehensive mapping of the SAR landscape and can lead to the identification of lead compounds with a highly optimized balance of potency, selectivity, and pharmacokinetic properties.

Conceptual Focused Library Design

Scaffold Position R¹ (Pyridine Ring) R² (Phenyl Ring) R³ (Methanol Group Replacement)
Variation 1 H H -CH₂OH (parent)
Variation 2 5-Cl 5-CH₃ -CH₂NH₂
Variation 3 6-NH₂ 3-OCH₃ -C(O)NH₂

| Variation 4 | 4-CH₃ | 6-Cl | -CH(OH)CH₃ |


Analytical Method Development for Research Applications of 4 Fluoro 2 Pyridin 3 Yl Phenyl Methanol

Quantitative Analysis in Complex Research Matrices

The accurate quantification of (4-Fluoro-2-(pyridin-3-yl)phenyl)methanol in complex matrices like plasma, serum, and tissue homogenates is fundamental for preclinical research. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications due to its high sensitivity, selectivity, and wide dynamic range.

A typical LC-MS/MS method for the quantification of this compound would involve protein precipitation or solid-phase extraction (SPE) to remove interfering macromolecules from the biological matrix. The chromatographic separation would likely be achieved on a reversed-phase C18 column, leveraging the compound's aromatic character. The mobile phase would consist of a gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) to ensure sharp peak shapes and adequate retention.

For detection, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be employed. The protonated molecule [M+H]⁺ of this compound would be selected as the precursor ion in the first quadrupole. Collision-induced dissociation (CID) in the second quadrupole would generate characteristic product ions, which are then monitored in the third quadrupole. The selection of specific precursor-to-product ion transitions enhances the selectivity of the assay, minimizing interference from endogenous matrix components.

Table 1: Illustrative LC-MS/MS Parameters for the Quantification of this compound in Human Plasma

ParameterValue
Chromatography
LC SystemUPLC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient10% B to 90% B over 3 min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
MS SystemTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitionm/z 204.1 -> 186.1 (Quantifier)
m/z 204.1 -> 157.1 (Qualifier)
Collision EnergyOptimized for each transition
Dwell Time100 ms

Note: The MRM transitions are hypothetical and would need to be empirically determined.

Method validation would be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, matrix effect, and stability to ensure the reliability of the data generated in research studies.

Advanced Chromatographic Techniques for High-Resolution Separation and Characterization

For the separation and characterization of this compound and its potential metabolites or isomers, advanced chromatographic techniques offering higher resolution are often necessary. Ultra-performance liquid chromatography (UPLC) with smaller particle size columns (<2 µm) provides significantly improved resolution, peak capacity, and speed compared to conventional HPLC. This is particularly advantageous for separating the parent compound from structurally similar metabolites that may be formed through oxidation of the pyridine (B92270) ring or hydroxylation of the phenyl ring.

Furthermore, given that the central carbon atom bearing the hydroxyl group is a stereocenter, chiral chromatography is essential for the separation of its enantiomers. Enantioselective separation is crucial as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly employed for this purpose. The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal enantiomeric resolution.

Table 2: Exemplar Chiral HPLC Method for the Enantiomeric Separation of this compound

ParameterValue
HPLC SystemQuaternary HPLC System
ColumnChiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phasen-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature25 °C

Note: The specific chiral column and mobile phase composition would require experimental optimization.

Spectroscopic Methods for Detection and Quantification

Spectroscopic methods provide valuable tools for the detection and quantification of this compound, both in bulk form and in simple solutions.

UV-Vis Spectrophotometry: The presence of the pyridine and phenyl chromophores in the molecule results in characteristic ultraviolet (UV) absorption. UV-Vis spectrophotometry can be used for straightforward quantification in non-complex matrices, such as in pharmaceutical formulations or during chemical synthesis. A wavelength of maximum absorbance (λmax), likely around 250-270 nm, would be determined and used for quantification based on a standard calibration curve.

Fluorescence Spectroscopy: While the native fluorescence of this compound may not be strong, derivatization of the hydroxyl group with a fluorescent tag could significantly enhance sensitivity. Alternatively, the intrinsic fluorescence of the pyridine moiety might be exploitable under specific pH and solvent conditions. Spectrofluorimetry can offer higher sensitivity and selectivity compared to UV-Vis spectrophotometry, making it suitable for trace-level analysis in certain research applications. The development of a spectrofluorimetric method would involve optimizing excitation and emission wavelengths, pH, and solvent composition to maximize the fluorescence signal.

Mass Spectrometry Imaging (MSI) for Spatiotemporal Distribution Analysis in Preclinical Models

Understanding the spatial distribution of a drug candidate and its metabolites within tissues is critical in preclinical research to assess target engagement and potential off-target accumulation. Mass Spectrometry Imaging (MSI) is a powerful label-free technique that allows for the visualization of the distribution of molecules directly from tissue sections. nih.govmanchester.ac.uk

For this compound, Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI would be a suitable technique. Thin tissue sections from dosed animals are coated with a matrix that absorbs the laser energy, facilitating the desorption and ionization of the analyte. By rastering the laser across the tissue surface, a mass spectrum is generated for each pixel, creating a molecular map of the compound's distribution. mdpi.com

A significant challenge in MSI of small molecules can be low ionization efficiency and interference from matrix-related ions. nih.govresearchgate.net On-tissue chemical derivatization (OTCD) is an emerging strategy to overcome these limitations. alfa-chemistry.comnih.gov For this compound, the primary alcohol group presents an ideal target for derivatization to enhance its detection by MALDI-MSI.

The derivatization reagent is typically sprayed onto the tissue section prior to matrix application. The reagent is designed to react specifically with the target functional group and introduce a permanently charged moiety or a group with high ionization efficiency. This not only increases the signal intensity of the analyte but can also shift its mass-to-charge ratio to a region of the spectrum with less background interference. researchgate.net

Application of Derivatization Reagents for Targeted Chemical Group Analysis

Chemical derivatization is a versatile strategy not only for enhancing sensitivity in MSI but also for improving chromatographic separation and detection in LC-MS and GC-MS analyses.

For this compound, the hydroxyl group is a prime target for derivatization. Acylation or silylation are common derivatization strategies for hydroxyl groups prior to GC-MS analysis to increase volatility and thermal stability. jfda-online.com For LC-MS, derivatization can be employed to introduce a readily ionizable group, thereby improving sensitivity in electrospray ionization.

Table 3: Common Derivatization Reagents for the Hydroxyl and Pyridine Functional Groups

Functional GroupDerivatization ReagentAnalytical TechniquePurpose
Hydroxyl N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)GC-MSIncrease volatility and thermal stability
Pentafluorobenzoyl chlorideGC-MS (ECD)Introduce an electrophore for sensitive detection
Dansyl chlorideLC-Fluorescence/MSIntroduce a fluorescent and easily ionizable tag
Girard's Reagent TLC-MS, MALDI-MSIIntroduce a permanently charged quaternary ammonium group for enhanced ionization
Pyridine Nitrogen Methyl iodideLC-MSForm a permanently charged pyridinium (B92312) salt for improved retention and detection

The selection of the appropriate derivatization reagent and reaction conditions is crucial and depends on the specific analytical challenge and the matrix being analyzed. For instance, in MSI, the derivatization reaction must be efficient and occur under mild conditions to preserve the spatial integrity of the analyte within the tissue. researchgate.net

Potential Applications in Chemical Biology and Preclinical Drug Discovery Research

Utility as a Chemical Probe for Investigating Biological Processes

There is no available information to suggest that (4-Fluoro-2-(pyridin-3-yl)phenyl)methanol has been developed or utilized as a chemical probe. Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The synthesis and application of such a tool would typically be accompanied by detailed biological data, which is currently lacking for this compound.

Role as a Lead Compound for Further Preclinical Drug Candidate Development

While structurally related compounds containing fluorophenyl and pyridine (B92270) motifs have been explored as lead structures in various drug discovery programs, there are no published studies identifying this compound as a lead compound. The process of lead identification and optimization involves extensive screening and characterization, and such data has not been made public for this molecule.

Contributions to Structure-Based Drug Design Initiatives

Structure-based drug design relies on the three-dimensional structural information of a target protein in complex with a ligand. There is no evidence in the scientific literature of this compound being used in any such initiatives. This would require, at a minimum, data on its interaction with a biological target, which has not been reported.

Explorations in Material Science Research for Novel Functional Materials

The unique electronic and structural properties of organofluorine and pyridine-containing compounds can sometimes lend themselves to applications in material science. However, a review of the available literature reveals no studies into the potential use of this compound in the development of novel functional materials.

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